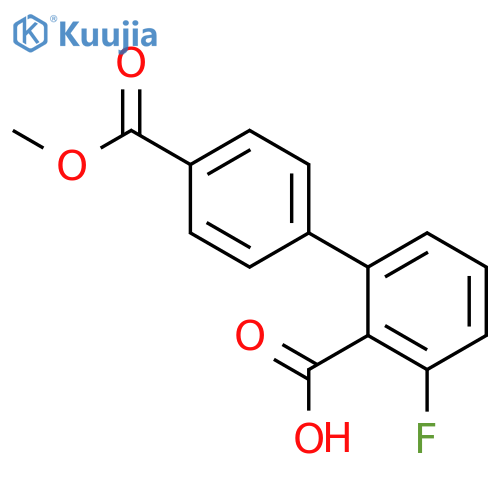

Cas no 1261928-73-7 (6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid)

1261928-73-7 structure

商品名:6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid

CAS番号:1261928-73-7

MF:C15H11FO4

メガワット:274.243848085403

MDL:MFCD18321234

CID:2764111

PubChem ID:53227125

6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- DTXSID90690712

- 3-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid

- 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95%

- 1261928-73-7

- MFCD18321234

- 6-FLUORO-2-(4-METHOXYCARBONYLPHENYL)BENZOIC ACID

- 6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid

-

- MDL: MFCD18321234

- インチ: InChI=1S/C15H11FO4/c1-20-15(19)10-7-5-9(6-8-10)11-3-2-4-12(16)13(11)14(17)18/h2-8H,1H3,(H,17,18)

- InChIKey: WGCDSJZCIPVIEG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 274.06413699Da

- どういたいしつりょう: 274.06413699Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 363

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3

6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB328453-5g |

6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95%; . |

1261928-73-7 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| abcr | AB328453-5 g |

6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid, 95%; . |

1261928-73-7 | 95% | 5g |

€1159.00 | 2023-04-26 |

6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

1261928-73-7 (6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261928-73-7)

清らかである:99%

はかる:5g

価格 ($):687.0